Benzene, 1-(cyclopropylidenephenylmethyl)-4-methoxy-
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Overview
Description
Benzene, 1-(cyclopropylidenephenylmethyl)-4-methoxy- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a cyclopropylidenephenylmethyl group and a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(cyclopropylidenephenylmethyl)-4-methoxy- typically involves multiple steps. One common method includes the Friedel-Crafts alkylation reaction, where benzene reacts with cyclopropylidenephenylmethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles like nitric acid or sulfuric acid to form nitro or sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nitric acid, sulfuric acid, elevated temperatures.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro derivatives, sulfonic acid derivatives.
Scientific Research Applications
Benzene, 1-(cyclopropylidenephenylmethyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(cyclopropylidenephenylmethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The pathways involved often include the activation or inhibition of specific enzymes or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.
Xylene: An aromatic hydrocarbon with two methyl groups attached to the benzene ring.
Ethylbenzene: An aromatic hydrocarbon with an ethyl group attached to the benzene ring.
Uniqueness
Benzene, 1-(cyclopropylidenephenylmethyl)-4-methoxy- is unique due to the presence of both a cyclopropylidenephenylmethyl group and a methoxy group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
648958-48-9 |
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Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[cyclopropylidene(phenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C17H16O/c1-18-16-11-9-15(10-12-16)17(14-7-8-14)13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
InChI Key |
XPIWLUFKJZFHGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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